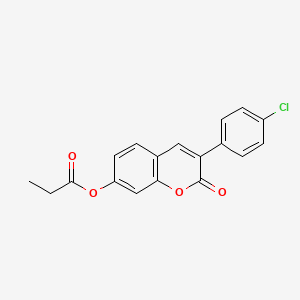

3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate is a derivative of chlorophenyl and oxochromen, which are often studied for their potential applications in various fields such as biological activities and materials science. While the specific compound is not directly mentioned in the provided papers, similar compounds with the chlorophenyl moiety have been synthesized and characterized, indicating a broad interest in this class of compounds due to their diverse properties and applications.

Synthesis Analysis

The synthesis of related chlorophenyl compounds involves various chemical reactions. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole is synthesized via 1,3 dipolar cycloaddition . These methods suggest that the synthesis of this compound could also involve nucleophilic substitution reactions or cycloaddition processes.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction . Density Functional Theory (DFT) calculations are also used to predict and compare molecular geometries and vibrational frequencies . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Chlorophenyl compounds participate in various chemical reactions. The presence of the chlorophenyl group can influence the reactivity and interaction of the molecule with other chemical species. For example, the compound 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone shows potential charge transfer within the molecule, as indicated by HOMO-LUMO analysis . This suggests that this compound may also exhibit interesting reactivity patterns that could be explored through similar analyses.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are diverse. For example, the crystal structure, vibrational spectra, and nonlinear optical properties of these compounds have been extensively studied . The presence of the chlorophenyl group can affect the electronic properties, such as the first hyperpolarizability and charge distribution, which are important for applications in materials science . The compound 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole has been analyzed for its antioxidant and antimicrobial activities, indicating the potential biological relevance of chlorophenyl derivatives . These properties would be relevant to consider when analyzing this compound.

Scientific Research Applications

Spectroscopic Characterization and Polymorphism

A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride used spectroscopic and diffractometric techniques to characterize two polymorphic forms. This demonstrates the importance of such techniques in identifying and characterizing polymorphs of pharmaceutical compounds, which could be applicable for studying 3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate to understand its solid-state properties and potential pharmaceutical applications (Vogt et al., 2013).

Molecular Docking and Antimicrobial Activity

Another aspect of scientific research on similar compounds includes the use of molecular docking and quantum chemical calculations to assess biological activities, such as antimicrobial and anticancer properties. For example, studies have synthesized and characterized compounds, analyzing their structure-activity relationships and potential as therapeutic agents through molecular docking against various biological targets. This approach could be applied to this compound to explore its potential biological activities and mechanisms of action (Sivakumar et al., 2021).

Advanced Oxidation Processes for Environmental Remediation

Research on chromate-induced activation of hydrogen peroxide for oxidative degradation of aqueous organic pollutants has demonstrated the potential of such chemical processes in treating contaminated water. While this study focuses on the degradation of 4-chlorophenol, it highlights the broader applicability of advanced oxidation processes in environmental remediation, which might be relevant for studying the degradation or transformation of this compound in environmental contexts (Bokare & Choi, 2010).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate.

Mode of Action

It is known that related compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound may also influence a range of biochemical pathways.

properties

IUPAC Name |

[3-(4-chlorophenyl)-2-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO4/c1-2-17(20)22-14-8-5-12-9-15(18(21)23-16(12)10-14)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEKNTNFTOSTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)

![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)